molecular formula C25H20N2O3S B3582497 N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide

N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide

Cat. No.: B3582497
M. Wt: 428.5 g/mol
InChI Key: ZNFJNUZIIJVPDP-UHFFFAOYSA-N
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Description

N-(4-(2-((4,5-Diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide is a heterocyclic acetamide derivative characterized by a central oxazole ring substituted with two phenyl groups at positions 4 and 3. The compound’s design leverages the oxazole ring’s bioisosteric properties, which enhance hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-[4-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-17(28)26-21-14-12-18(13-15-21)22(29)16-31-25-27-23(19-8-4-2-5-9-19)24(30-25)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJNUZIIJVPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone and glyoxal.

    Thioacetylation: The oxazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under controlled conditions.

    Acetylation: Finally, the compound undergoes acetylation with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The phenyl rings and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: Researchers can investigate its interactions with biological molecules and its potential effects on biological systems.

    Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and thioacetyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Moieties

The target compound’s 4,5-diphenyloxazole core distinguishes it from analogs with other heterocycles:

  • Triazinoindole Derivatives (Compounds 23–27, ): These feature a triazino[5,6-b]indole ring, which introduces nitrogen-rich aromatic systems.
  • Benzoxazole Derivatives (Compound 13c, ): The benzo[d]oxazol-2-yl group in 13c adds a fused benzene ring, increasing planarity and rigidity compared to the non-fused oxazole in the target compound .
  • Quinazolinone Derivatives (Compounds 9–13, ): These incorporate a quinazolinone core, which is larger and more polar than oxazole. Compound 9 (N-(4-methoxyphenyl)-2-[(quinazolinon-2-yl)thio]acetamide) shows moderate antitumor activity (MGI%: 10%), attributed to hydrogen bonding via the quinazolinone’s carbonyl group .

Substituent Effects on Bioactivity

  • Thioacetyl Linkage : The thioether group (-S-) in the target compound and analogs (e.g., compounds 23–27, ) enhances metabolic stability compared to oxygen-based ethers. However, sulfur’s larger atomic radius may alter binding pocket interactions .
  • In contrast, compound 26 (N-(4-bromophenyl)-2-((triazinoindol-3-yl)thio)acetamide, ) uses a bromophenyl group to balance lipophilicity and electronic effects .
  • Sulfamoyl and Methoxy Groups: Compounds like 8 (N-4-tolyl-2-((quinazolinon-2-yl)thio)acetamide, ) and 9 () incorporate sulfamoyl or methoxy substituents, which improve hydrogen-bonding capacity and target affinity .

Pharmacological and Physicochemical Properties

Antitumor Activity

While direct data for the target compound are unavailable, structural analogs provide benchmarks:

Compound Core Structure Substituents Activity (MGI%) Source
9 () Quinazolinone 4-Methoxyphenyl 10%
11 () Quinazolinone 4-Sulfamoylphenyl 7%
5 () Quinazolinone 4-Sulfamoylphenyl N/A

The diphenyloxazole in the target compound may exhibit comparable or superior activity due to enhanced aromatic stacking interactions.

Physicochemical Data

  • Melting Points: Analogs with rigid cores (e.g., quinazolinones in ) show higher melting points (e.g., 315.5°C for compound 8), suggesting greater crystallinity than the target compound’s flexible thioacetyl linker .
  • Solubility: The triazinoindole-based compound 23 () has a cyanomethyl group that may improve solubility in polar solvents, whereas the target compound’s diphenyl groups likely favor lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide
Reactant of Route 2
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N-(4-(2-((4,5-diphenyloxazol-2-yl)thio)acetyl)phenyl)acetamide

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